molecular formula C8H10ClN B3058995 N-(2-Chloroethyl)aniline CAS No. 935-06-8

N-(2-Chloroethyl)aniline

Cat. No.: B3058995
CAS No.: 935-06-8
M. Wt: 155.62 g/mol
InChI Key: KTDILAZSFSAPMD-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)aniline (CAS 935-06-8) is an organic compound with the molecular formula C 8 H 10 ClN and a molecular weight of 155.63 . This secondary amine, featuring a phenyl group and a chloroethyl moiety, serves as a versatile intermediate in advanced organic synthesis and research applications. The compound's structure, which contains both an amine and an alkyl chloride group, makes it a valuable precursor in the development of more complex chemical entities. Notably, its structural analog, N-Ethyl-N-(2-chloroethyl)aniline, is documented as a key precursor in the synthesis of several cationic azo dyes, such as C. I. Basic Red 18, Maxilon Red 2GL, and Yoracryl Red 2G . Furthermore, anilines and their derivatives are of significant interest in medicinal chemistry research and are found in the core structures of various commercial drugs, including anticancer agents . The reactive 2-chloroethyl group is characteristic of a class of alkylating agents, which are fundamental in exploring biochemical pathways and designing novel compounds . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please refer to the available Safety Data Sheet (SDS) for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloroethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C8H10ClN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KTDILAZSFSAPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239445
Record name Aniline, N-(2-chloroethyl)-
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Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-06-8
Record name N-(2-Chloroethyl)benzenamine
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Record name Aniline, N-(2-chloroethyl)-
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Record name Aniline, N-(2-chloroethyl)-
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Record name N-(2-chloroethyl)aniline
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Synthetic Methodologies and Preparative Chemistry

Established Synthetic Routes for N-(2-Chloroethyl)aniline

The most common methods for synthesizing this compound involve the direct modification of aniline (B41778).

A primary and well-established method for the synthesis of this compound is the alkylation of aniline with a suitable chloroethylating agent. This reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic carbon of the chloroethyl group.

One common approach involves the reaction of aniline with 1-bromo-2-chloroethane. In this process, the aniline acts as a nucleophile, displacing the more reactive bromine atom to form the this compound product. Another method utilizes 2-chloroethanol (B45725) to first form N-phenyl-2-aminoethanol, which is then chlorinated using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield this compound. The reaction with thionyl chloride is typically performed in a solvent such as dichloromethane (B109758) and may be heated to reflux to ensure completion.

The reaction conditions for these alkylations can be optimized to improve yield and purity. Key parameters include the choice of solvent, temperature, and the presence of a base. For instance, using a polar aprotic solvent like dimethylformamide (DMF) can enhance the reaction rate. A base, such as sodium hydroxide (B78521) or potassium carbonate, is often employed to neutralize the acid generated during the reaction and to deprotonate the aniline, increasing its nucleophilicity. smolecule.com

A related synthesis involves the reaction of aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. This can be carried out without a solvent by heating the reactants to a high temperature (160-250 °C), leading to a cyclization reaction to form N-phenylpiperazine, with this compound as a potential intermediate or side product depending on the reaction conditions. google.com

Table 1: Alkylation Reactions for this compound Synthesis

Chloroethylating Agent Base Solvent Temperature (°C) Yield (%) Reference
2-chloroethyl chloride Sodium hydroxide - - - smolecule.com
Thionyl chloride (from 2-(N-ethyl-N-phenylamino)ethanol) - Dichloromethane Reflux 50
1-bromo-2-chloroethane Potassium carbonate N,N-dimethylformamide - - acgpubs.org

Alternative routes to this compound and its derivatives often focus on improving efficiency, safety, and the range of accessible compounds. One such pathway involves the reaction of aniline with 2-chloroethyl chloroformate in the presence of a base like potassium carbonate. This forms an N-aryl-2-chloroethyl carbamate (B1207046) intermediate, which can then undergo intramolecular cyclization upon heating to produce an oxazolidinone derivative. mdpi.com While not directly yielding this compound, this demonstrates an alternative functionalization of the aniline nitrogen with a chloroethyl-containing moiety.

Process optimization is crucial for industrial-scale production. For the synthesis of related compounds like N,N-bis(2-chloroethyl)aniline derivatives, a two-step process is often preferred. This involves the initial hydroxyethylation of an aniline derivative with 2-chloroethanol, followed by chlorination with an agent like phosphorus oxychloride. This can lead to higher purity products compared to direct alkylation. For the synthesis of N,N-bis(2-chloroethyl)-2-nitro-p-toluidine, it has been found that the sequence of reactions is critical, with hydroxylation and halogenation preceding nitration for optimal results. google.com

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers more sophisticated methods for creating libraries of this compound derivatives and for improving the efficiency of their synthesis.

Parallel synthesis allows for the rapid generation of a library of related compounds from a common intermediate. Starting from a core structure, various substituents can be introduced in a systematic manner. For example, substituted anilines can be reacted with 2-chloroethylisocyanate to produce a range of N-phenyl-N'-(2-chloroethyl)ureas. ulaval.ca This approach is valuable for medicinal chemistry applications where structure-activity relationships are being investigated. The synthesis of a series of photoswitchable local anesthetics involved the alkylation of various substituted azophenols with N-(2-chloroethyl)-morpholine hydrochloride, demonstrating the utility of this approach for creating diverse analogs. mdpi.com

Isolation and Purification Techniques for this compound and its Analogs

After synthesis, this compound and its derivatives must be isolated from the reaction mixture and purified. Common techniques include:

Extraction: The reaction mixture is often quenched with water and the product is extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. acgpubs.org The organic layer is then washed, typically with brine, to remove inorganic impurities. ulaval.ca

Chromatography: Column chromatography using silica (B1680970) gel is a widely used method for purifying the crude product. The choice of eluent (solvent system) is critical for achieving good separation.

Distillation: For liquid products, vacuum distillation can be an effective purification method. researchgate.netasianpubs.org

Crystallization: Solid derivatives can be purified by recrystallization from a suitable solvent. For instance, some phosphorodiamidate derivatives of bis(2-chloroethyl)amine have been purified by crystallization from benzene (B151609). asianpubs.org

Salt Formation: Conversion of the aniline derivative to its hydrochloride salt can aid in purification and improve stability. evitachem.com This is typically achieved by treating the free base with hydrochloric acid.

The purity of the final product is often assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acgpubs.org

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The chloroethyl group is the primary site for nucleophilic substitution reactions, which can occur via both intramolecular and intermolecular pathways.

The proximity of the aniline (B41778) nitrogen to the chloroethyl side chain facilitates intramolecular nucleophilic attack, leading to the formation of a three-membered aziridine (B145994) ring. This cyclization is an example of neighboring group participation, where the nitrogen atom's lone pair displaces the chloride ion. The resulting aziridinium (B1262131) ion is a highly reactive intermediate. unive.it This process is often in competition with intermolecular reactions and is influenced by reaction conditions such as the base present. nih.gov

For instance, the cyclization of N-(2-bromoethyl)aniline, a closely related compound, demonstrates that a second-order reaction with a base can compete with the intramolecular displacement of the halide. nih.gov The stability and subsequent reactions of the formed aziridinium ion are of significant interest in mechanistic studies.

The chloroethyl group of N-(2-Chloroethyl)aniline is susceptible to attack by a wide range of external nucleophiles. This reactivity is fundamental to its application as a building block in organic synthesis. The reaction typically proceeds via an SN2 mechanism, where the nucleophile displaces the chloride ion.

The following table summarizes the reactions of the chloroethyl moiety with various nucleophiles:

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. chemistrysteps.combyjus.com The N-chloroethyl group directs incoming electrophiles primarily to the ortho and para positions. However, the basicity of the nitrogen atom can lead to complex outcomes, especially in strongly acidic conditions where the anilinium ion is formed, which is a deactivating and meta-directing group. chemistrysteps.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine water, for instance, leads to the formation of polybrominated products, such as 2,4,6-tribromo-N-(2-chloroethyl)aniline, due to the high activation of the ring. byjus.com

Nitration: Direct nitration with a mixture of nitric and sulfuric acid can be problematic, often leading to oxidation and the formation of a significant amount of the meta-nitro product due to the protonation of the amino group. chemistrysteps.com

Sulfonation: Treatment with sulfuric acid yields the corresponding aminobenzenesulfonic acid derivatives. byjus.com

The presence of the N-alkyl group can also influence the reversibility of some electrophilic substitutions, such as bromination, under certain conditions. nih.gov

Ring Closure and Heterocyclic Synthesis Pathways

This compound and its derivatives are pivotal precursors for the synthesis of various nitrogen-containing heterocyclic compounds.

One of the most well-documented applications of this compound analogues is in the synthesis of N-arylpiperazines. The general strategy involves the reaction of an aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov This reaction can be considered a double N-alkylation of the aniline nitrogen by the two chloroethyl groups of a second molecule, which itself can be conceptually derived from this compound.

Alternatively, an aniline can be reacted with two equivalents of a 2-chloroethylating agent, followed by an intramolecular cyclization. A more direct approach involves the reaction of an aniline with N,N-bis(2-chloroethyl)amine. For example, the reaction of various anilines with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like diethylene glycol monomethyl ether provides a convenient route to a broad range of N-arylpiperazines. nih.gov

The following table outlines representative examples of piperazine (B1678402) synthesis starting from aniline derivatives.

The reactivity of this compound also extends to the synthesis of other important heterocyclic systems, although direct, one-step syntheses are less common and often involve multi-step sequences where the this compound moiety is a key intermediate.

Indoles: While direct intramolecular cyclization of this compound to form an indole (B1671886) is not a standard method, derivatives can be employed in classical indole syntheses. For example, a substituted this compound could potentially be converted to a suitable precursor for a Fischer indole synthesis. More modern methods often involve palladium-catalyzed intramolecular cyclizations of appropriately substituted anilines. mdpi.com For instance, the intramolecular cyclization of 2-alkenylanilines, which could be synthesized from this compound derivatives, is a known route to indoles. researchgate.net

Carbazoles: The synthesis of carbazoles can be achieved through palladium-catalyzed intramolecular C-H arylation of diphenylamine (B1679370) derivatives. An this compound derivative could be coupled with a suitable aryl halide to form a diphenylamine precursor, which could then undergo cyclization. organic-chemistry.orgbris.ac.uk For example, a palladium-catalyzed reaction between a 2-chloroaniline (B154045) and an aryl bromide can lead to a diphenylamine intermediate that cyclizes to a carbazole. bris.ac.uk

Dibenzazepines: The synthesis of the dibenzazepine (B1670418) core often involves intramolecular cyclization strategies. A plausible route starting from a derivative of this compound would involve its coupling with an ortho-halo-substituted benzyl (B1604629) halide. The resulting intermediate could then undergo an intramolecular Heck reaction or a Buchwald-Hartwig amination to form the seven-membered ring. For instance, the palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives has been shown to be a versatile method for preparing dibenzazepines, among other heterocycles. researchgate.netnih.gov

Acridines: Acridine (B1665455) synthesis often involves the cyclization of diphenylamine-2-carboxylic acids or related compounds. An this compound derivative could participate in an Ullmann condensation with an ortho-halobenzoic acid to form a diphenylamine intermediate, which upon cyclization would lead to an acridone, a precursor to acridines. nih.govpharmaguideline.com Another approach involves the Bernthsen acridine synthesis, where a diphenylamine is condensed with a carboxylic acid. pharmaguideline.com

Interaction Mechanisms with Biological Macromolecules (from a chemical perspective)

The chemical reactivity of this compound and its derivatives, particularly the bifunctional N,N-bis(2-chloroethyl)aniline, is of significant interest due to their ability to form covalent bonds with biological macromolecules. This reactivity is central to their biological effects and is primarily driven by the chloroethyl groups. The mechanism is initiated by an intramolecular cyclization, where the nitrogen atom attacks the carbon bearing the chlorine atom, leading to the elimination of a chloride ion and the formation of a highly strained and reactive aziridinium ion. researchgate.net This electrophilic intermediate is then susceptible to attack by nucleophiles present in biological systems, most notably the nitrogen atoms in the bases of DNA. researchgate.net

This compound and its bifunctional analogs are known DNA alkylating agents. biosynth.com The primary mechanism of action involves the covalent binding to nucleophilic sites on DNA bases, forming what are known as DNA adducts. biosynth.com This process can disrupt the normal functions of DNA, such as replication and transcription. ontosight.ai

The most frequent target for alkylation by these compounds is the N7 position of guanine (B1146940), which is the most nucleophilic site in DNA. researchgate.netpnas.org The aziridinium ion formed from the chloroethylaniline derivative readily reacts with the N7-guanine to form a stable covalent bond. researchgate.net While N7-guanine is the principal site of adduction, other sites on DNA bases can also be targeted. Research has shown that alkylation can also occur at the N3 position of adenine (B156593), although this is generally a less frequent event compared to guanine alkylation. pnas.org Some studies have also detected modifications of adenosine (B11128) and cytidine. nih.gov

In the case of bifunctional agents like N,N-bis(2-chloroethyl)aniline, the reaction can proceed in two steps. First, one chloroethyl arm forms the aziridinium ion and reacts with a nucleophilic site on DNA to form a monoadduct. pnas.org The second chloroethyl arm can then undergo a similar activation to react with another nucleophilic site, or it can be hydrolyzed to a hydroxyethyl (B10761427) group. pnas.orgnih.gov The formation of these monoadducts is a critical first step in the DNA damage process. Besides DNA, other cellular nucleophiles, such as the cysteine-34 residue in human serum albumin, can also be targets for alkylation. sigmaaldrich.com

Table 1: DNA Monoadducts of Chloroethylaniline Derivatives

Adduct TypeReactantNucleophilic SiteResulting Adduct Structure (Schematic)
Guanine Monoadduct This compound derivativeN7 of GuanineAniline-ethyl-N7-Guanine
Adenine Monoadduct This compound derivativeN3 of AdenineAniline-ethyl-N3-Adenine
Hydrolyzed Monoadduct N,N-bis(2-chloroethyl)anilineN7 of GuanineAniline-(ethyl-N7-Guanine)-(ethyl-OH)

The presence of two reactive chloroethyl groups in molecules like N,N-bis(2-chloroethyl)aniline allows for the formation of bifunctional adducts, leading to the cross-linking of DNA. ontosight.ai This cross-linking can occur between two different nucleobases on the same DNA strand (intrastrand cross-link) or on opposite strands (interstrand cross-link). ontosight.aipnas.org Interstrand cross-links are particularly significant as they prevent the separation of the DNA double helix, which is essential for replication and transcription. oup.com

The process begins with the formation of a monoadduct, as described previously. The second chloroethyl group can then form another aziridinium ion and react with a second nucleophilic site on DNA. The formation of interstrand cross-links is sequence-dependent. Nitrogen mustards, the class of compounds to which chloroethylanilines belong, preferentially form interstrand cross-links at 5'-GNC- sequences, where N can be any nucleotide. nih.gov

The most common type of cross-link is between the N7 atoms of two guanine residues. nih.gov However, other types of cross-links have also been identified, including guanine-adenine cross-links. researchgate.net Specifically, adducts such as N-(2-[N3-adenyl]ethyl)-N-(2-[N7-guanyl]ethyl)methylamine have been characterized, indicating the versatility of the reactive intermediate. researchgate.net Both monoadducts and intrastrand cross-links have been identified as preferred targets for interaction with certain cellular proteins. pnas.orgnih.gov

Table 2: Bifunctional DNA Adducts (Cross-links) of N,N-bis(2-chloroethyl)aniline

Cross-link TypeDescriptionCommon Target SequenceResulting Adduct Structure (Schematic)
Intrastrand Cross-link Two bases on the same DNA strand are linked.e.g., two adjacent GuaninesG-ethyl-Aniline-ethyl-G (same strand)
Interstrand Cross-link Two bases on opposite DNA strands are linked.5'-GNC-G-ethyl-Aniline-ethyl-G (opposite strands)
Guanine-Adenine Cross-link A guanine on one strand is linked to an adenine on the same or opposite strand.VariableG-ethyl-Aniline-ethyl-A

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and nitrogen atomic environments within N-(2-Chloroethyl)aniline.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine proton, and the protons of the ethyl chain.

The aromatic protons on the phenyl ring typically appear in the downfield region of the spectrum, from approximately 6.5 to 7.5 ppm. Their specific chemical shifts and splitting patterns are influenced by the electron-donating nature of the amino group, which tends to shield the ortho and para positions, shifting them to a slightly higher field (lower ppm) compared to the meta protons.

The protons of the 2-chloroethyl group are expected to appear as two distinct triplets due to spin-spin coupling with each other. The methylene (B1212753) group attached to the nitrogen (-NH-CH₂ -) would likely resonate at a chemical shift of around 3.0-3.5 ppm. The adjacent methylene group bonded to the chlorine atom (-CH₂-Cl ) is deshielded by the electronegative chlorine and would appear further downfield, typically in the range of 3.6-4.0 ppm.

The amine proton (-NH -) signal is variable and can appear over a broad range. Its chemical shift is sensitive to solvent, concentration, and temperature. This proton may also exhibit exchange with deuterated solvents, leading to its disappearance from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (ortho, para)~ 6.5 - 6.8Multiplet
Aromatic-H (meta)~ 7.1 - 7.3Multiplet
Amine-H (-NH-)VariableSinglet (broad)
Methylene-H (-CH₂-N)~ 3.0 - 3.5Triplet
Methylene-H (-CH₂-Cl)~ 3.6 - 4.0Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The aromatic carbons exhibit signals in the region of 110-150 ppm. The carbon atom directly attached to the nitrogen (C-N), known as the ipso-carbon, is significantly affected by the nitrogen and is expected to appear at the most downfield position of the aromatic signals, around 145-150 ppm. The other aromatic carbons will have shifts consistent with a substituted benzene (B151609) ring.

The aliphatic carbons of the chloroethyl side chain will appear at a much higher field. The carbon adjacent to the nitrogen (-C H₂-N) is expected to resonate around 40-45 ppm, while the carbon bonded to the chlorine atom (-C H₂-Cl) will be at a similar or slightly more deshielded position, typically around 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic C-N (ipso)~ 145 - 150
Aromatic C-H (ortho, para)~ 112 - 118
Aromatic C-H (meta)~ 128 - 130
Methylene C-N (-C H₂-N)~ 40 - 45
Methylene C-Cl (-C H₂-Cl)~ 40 - 50

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Environment Characterization

Nitrogen-15 NMR (¹⁵N NMR) is a powerful, albeit less sensitive, technique for directly probing the electronic environment of the nitrogen atom. huji.ac.il The chemical shift of the ¹⁵N nucleus in this compound provides insight into the hybridization and chemical bonding of the nitrogen atom. For N-alkylanilines, the nitrogen atom is in a chemical environment distinct from that in unsubstituted aniline (B41778) or other nitrogen-containing functional groups. nih.govresearchgate.net

The ¹⁵N chemical shift is highly sensitive to factors like protonation, hydrogen bonding, and substitution on the aromatic ring or the nitrogen atom itself. nih.govmedscape.com Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, obtaining spectra often requires isotopic enrichment or the use of specialized techniques like heteronuclear correlation experiments (e.g., ¹H-¹⁵N HMBC) to enhance sensitivity. huji.ac.il The ¹⁵N NMR data would definitively characterize the secondary amine environment within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its specific functional groups.

A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, relatively sharp band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.

The C=C stretching vibrations within the aromatic ring produce a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range. Finally, a distinct band corresponding to the C-Cl stretching vibration should be present in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Frequency (cm⁻¹)
N-H (secondary amine)Stretch3300 - 3500
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 2960
C=C (aromatic)Stretch1450 - 1600
C-N (aromatic amine)Stretch1250 - 1360
C-ClStretch600 - 800

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, this compound would first form a molecular ion (M⁺˙).

The molecular weight of this compound is 155.62 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two molecular ion peaks: one at m/z 155 (M⁺˙) and another at m/z 157 ([M+2]⁺˙) with a characteristic 3:1 intensity ratio.

The molecular ion is often unstable and undergoes fragmentation in predictable ways. libretexts.org A primary fragmentation pathway for this compound would be alpha-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable, resonance-delocalized ion at m/z 106, resulting from the loss of a CH₂Cl radical. This m/z 106 fragment is often a prominent peak in the spectrum. Another significant fragmentation involves the loss of the entire chloroethyl group to give an aniline radical cation fragment at m/z 92. Further fragmentation of the aromatic ring can also occur, leading to characteristic peaks at m/z 77 (phenyl cation) and lower mass values.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIdentityFragmentation Pathway
157[M+2]⁺˙Molecular ion (with ³⁷Cl)
155M⁺˙Molecular ion (with ³⁵Cl)
106[C₇H₈N]⁺Alpha-cleavage (Loss of •CH₂Cl)
92[C₆H₆N]⁺Loss of chloroethyl radical
77[C₆H₅]⁺Loss of NH₂ from m/z 92

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. uol.denih.gov The pattern of diffracted spots allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision. wikipedia.org

Table 3: Representative Crystallographic Data for an this compound Derivative (N-(2-chloroethyl)-2-nitroaniline)

ParameterValueReference
Chemical FormulaC8H9ClN2O2 acs.orgscispace.com
Crystal SystemMonoclinic acs.orgscispace.com
Space GroupP21/c acs.orgscispace.com
a (Å)8.256(3) acs.orgscispace.com
b (Å)10.638(4) acs.orgscispace.com
c (Å)10.592(4) acs.orgscispace.com
β (°)101.44(3) acs.orgscispace.com
Volume (ų)911.2(6) acs.orgscispace.com
Z (molecules/unit cell)4 acs.orgscispace.com

Data from a related compound, N-(2-chloroethyl)-2-nitroaniline, illustrates the type of information obtained from a single-crystal X-ray diffraction study.

The arrangement of molecules within a crystal, known as the crystal packing, is dictated by a network of non-covalent intra- and intermolecular interactions. researchgate.netresearchgate.net X-ray crystallography is essential for analyzing these forces, which include hydrogen bonds, π–π stacking, and van der Waals interactions. acs.orgscispace.com

In the crystal structures of this compound derivatives, various interactions are observed:

Hydrogen Bonding: Weak C—H···O or C—H···Cl hydrogen bonds often play a significant role in stabilizing the crystal lattice. acs.orgnih.gov In nitro-substituted derivatives, strong intramolecular hydrogen bonds can form between the amino proton and an oxygen atom of the nitro group, influencing the molecule's conformation. acs.orgscispace.com

π–π Interactions: The aromatic phenyl rings can interact with each other through π–π stacking. These interactions can be parallel-displaced or T-shaped, contributing significantly to the cohesion of the crystal structure. scispace.com

Halogen Interactions: The chlorine atom can participate in C—H···Cl interactions as a hydrogen bond acceptor or in Cl···π interactions. nih.gov Cl···Cl contacts between molecules can also contribute to the stability of the packing. researchgate.net

Table 4: Common Intermolecular Interactions in this compound Derivatives

Interaction TypeDescriptionTypical Distance Range (Å)
C—H···ClA weak hydrogen bond between a C-H donor and the chlorine atom.2.6 - 3.0
N—H···OA moderate hydrogen bond, significant in derivatives with acceptor groups (e.g., nitro group).2.0 - 2.5
π–π StackingAttraction between the electron clouds of adjacent aromatic rings.3.4 - 3.8 (centroid-centroid)
C—Cl···πAn interaction between the chlorine atom and the face of an aromatic ring.~3.5

This table summarizes the types of interactions observed in the crystal structures of related compounds.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of N-(2-chloroethyl)aniline and related molecules. By calculating the electron density, DFT methods can predict a wide range of molecular attributes with high accuracy.

Prediction of Electronic Structure and Quantum Chemical Descriptors

DFT calculations are extensively used to determine the electronic structure of this compound. These calculations provide optimized molecular geometries, including bond lengths and angles, that show good agreement with experimental data. Key quantum chemical descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher polarizability and reactivity. researchgate.net

For instance, in studies of related chloro-substituted compounds, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine HOMO and LUMO energies. researchgate.net These frontier molecular orbitals are fundamental in predicting the molecule's electronic and optical properties. researchgate.net The distribution of electron density, also revealed by DFT, highlights regions susceptible to electrophilic or nucleophilic attack.

Table 1: Key Quantum Chemical Descriptors

Descriptor Significance
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. researchgate.net
Electron Density Distribution Highlights electron-rich and electron-poor regions, predicting sites of chemical reactions.

Investigation of Reaction Mechanisms and Transition State Energies

DFT calculations are invaluable for mapping out reaction pathways and understanding the energetics of chemical transformations involving this compound. A critical aspect of this is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. utexas.edusolubilityofthings.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. numberanalytics.com

For substitution reactions, such as the SN2 mechanism, DFT can model the concerted process where a nucleophile attacks and a leaving group departs. numberanalytics.com The calculations can elucidate the geometry of the pentacoordinate transition state. numberanalytics.com In the case of this compound, intramolecular reactions are also possible, and DFT can help predict the feasibility and pathways of such transformations. The formation of intermediates, which are relatively stable species formed between reactants and products, can also be investigated. solubilityofthings.comlibretexts.org

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool derived from DFT calculations that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.dewolfram.com This map provides a clear indication of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deiucr.org

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. uni-muenchen.deiucr.org Conversely, regions of positive potential (colored blue) are electron-deficient and are attractive to nucleophiles. uni-muenchen.deiucr.org For molecules containing heteroatoms like nitrogen and chlorine, the MEP surface can reveal the localization of negative potential around these atoms, indicating their role in chemical interactions. iucr.org For example, in similar aniline (B41778) derivatives, the negative potential is often localized on nitrogen or oxygen atoms, identifying them as likely sites for protonation or hydrogen bonding. iucr.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment, such as solvent molecules. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. dal.ca

These simulations are crucial for understanding how the molecule behaves in a solution, as solvent interactions can significantly influence its conformation and reactivity. dal.ca By simulating the molecule in an explicit solvent environment, researchers can observe how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's properties. frontiersin.org This information is particularly important for predicting reaction outcomes in different solvents.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural descriptors and reactivity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov In the context of this compound, QSAR models can be developed to predict its reactivity based on a set of calculated structural descriptors. mdpi.com

These descriptors, which can be derived from the molecular structure using computational methods, quantify various aspects of the molecule's topology, geometry, and electronic properties. nih.gov By correlating these descriptors with experimentally determined reactivity data for a series of related compounds, a predictive model can be built. mdpi.com This model can then be used to estimate the reactivity of new, untested derivatives of this compound, thereby guiding the synthesis of compounds with desired properties. The development of a robust QSAR model requires careful selection of descriptors and validation to ensure its predictive power. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govrsc.org This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal.

Advanced Research Applications in Chemical Sciences

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

N-(2-Chloroethyl)aniline serves as a fundamental building block in organic synthesis, enabling the construction of more complex molecules. solubilityofthings.com Its reactivity, stemming from the aniline (B41778) amine group and the chloroethyl group, allows it to participate in diverse chemical transformations, including nucleophilic substitution and electrophilic aromatic substitution. solubilityofthings.com This dual reactivity makes it an invaluable intermediate for producing a variety of organic compounds, including those with applications in pharmaceuticals and agrochemicals. solubilityofthings.com

The utility of this compound derivatives as intermediates is well-documented. For instance, substituted versions of this compound are employed in the synthesis of dyes and other organic molecules. smolecule.comontosight.ai The chloroethyl side chain provides a reactive handle for alkylation reactions, while the aniline ring can be modified through various aromatic substitution reactions. ontosight.ai This adaptability allows chemists to introduce a wide range of functional groups, leading to the generation of complex molecular frameworks. One common synthetic strategy involves the alkylation of aniline with 1,2-dichloroethane (B1671644) to form the this compound core structure. ontosight.ai This intermediate can then undergo further reactions; for example, N-benzyl-N-(2-chloroethyl)amine hydrochloride, an aniline derivative, is used as a chiral building block in the high-yield, regiospecific synthesis of other complex molecules. biosynth.com

The synthesis of N-phenylpiperazine, a valuable heterocyclic compound, exemplifies the role of this compound precursors. In a process that highlights its utility, aniline is reacted with bis(2-chloroethyl)amine (B1207034) hydrochloride at high temperatures (160°C-250°C) without a solvent, leading to cyclization and the formation of N-phenylpiperazine hydrochloride. google.com This direct method demonstrates the efficiency of using these building blocks for constructing important chemical entities.

Table 1: Examples of Complex Molecules Synthesized Using this compound Intermediates

IntermediateReagentsProductApplication Area
Aniline, 1,2-dichloroethaneBase, Butyl halideN-Butyl-N-(2-chloroethyl)anilineChemical Synthesis Intermediate
Aniline, bis(2-chloroethyl)amine hydrochlorideHeat (180°C-200°C), Alkaline solutionN-phenylpiperazineHeterocyclic Synthesis
2-[(2,4-dimethylphenyl)sulfanyl]anilinebis(2-chloroethyl)amineN-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]anilineMedicinal Chemistry Research

Precursor for Specialized Alkylating Agents, including Nitrogen Mustard Analogs

The chloroethyl group is a defining feature of nitrogen mustards, a class of potent alkylating agents. This compound and its derivatives are crucial precursors for synthesizing these specialized compounds. wikiwand.com The basic structure, often N,N-bis(2-chloroethyl)aniline (also known as aniline mustard), contains two chloroethyl groups attached to a nitrogen atom, enabling it to act as a bifunctional alkylating agent capable of cross-linking biological macromolecules like DNA. biosynth.com

Research has focused on synthesizing a variety of aniline mustard analogs to modulate their reactivity and selectivity. For example, nitroaniline mustards have been developed as potential hypoxia-selective cytotoxic agents. nih.gov In these compounds, the electron-withdrawing nitro group is designed to be reduced under hypoxic (low oxygen) conditions, activating the nitrogen mustard. nih.gov The synthesis of water-soluble derivatives, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has been pursued to improve their potential as therapeutic agents. nih.gov

The synthesis of these analogs often starts with a substituted aniline. For instance, N,N-bis(2-chloroethyl)-2-nitro-p-toluidine is prepared through the ortho-mononitration of N,N-di-(2-haloalkyl)-p-toluidine. google.com Furthermore, complex aniline mustards have been incorporated into other molecular scaffolds, such as coumarin (B35378), to create novel hybrid compounds. researchgate.net These efforts demonstrate the role of this compound as a foundational structure for creating advanced alkylating agents with tailored properties for chemical and biological research. nih.govopen.ac.uk

Table 2: Selected Aniline Nitrogen Mustard Analogs Synthesized from this compound Precursors

PrecursorModificationResulting AnalogKey Feature
N,N-bis(2-chloroethyl)anilineIntroduction of nitro groups5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamideHypoxia-selective cytotoxicity
N,N-di-(2-haloalkyl)-p-toluidineOrtho-mononitrationN,N-bis(2-chloroethyl)-2-nitro-p-toluidineSubstituted aniline mustard
Aniline MustardReaction with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde(E)-3-(((4-(bis(2-chloroethyl)amino)phenyl)imino)methyl)-4-chloro-2H-chromen-2-oneCoumarin-mustard hybrid
N,N-bis(2-hydroxyethyl)anilineChlorination (e.g., with POCl₃)N,N-bis(2-chloroethyl)anilineParent aniline mustard

Utility in the Synthesis of Diverse Heterocyclic Compound Libraries

The reactive nature of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The intramolecular reaction between the aniline nitrogen and the chloroethyl group, or intermolecular reactions with other reagents, can lead to the formation of various ring systems.

One notable application is the synthesis of imidazolidinones. The reaction of N-(2-chloroethyl)-4-(phenylazo)aniline, prepared from its corresponding precursor, can lead to the formation of 1,3-diaryl-2-imidazolidinones, demonstrating a pathway to this class of five-membered heterocycles. acs.org

Another significant application is in the synthesis of piperazine (B1678402) derivatives. As previously mentioned, the reaction between aniline and bis(2-chloroethyl)amine hydrochloride at elevated temperatures yields N-phenylpiperazine. google.com This reaction proceeds through a cyclization mechanism where the aniline acts as a dinucleophile, reacting with both chloroethyl groups to form the six-membered piperazine ring.

Furthermore, this compound derivatives are used in the synthesis of more complex heterocyclic systems like cyclophosphorodiamidates. researchgate.netasianpubs.org For example, phenyl N,N-bis(2-chloroethyl)-N'-cyclophosphorodiamidates can be synthesized by reacting phenyl phosphorodichloridate with bis(2-chloroethyl)amine and subsequently with aniline. asianpubs.org These reactions showcase the versatility of this compound-based synthons in building diverse heterocyclic libraries for various research applications, including the development of novel Schiff base compounds incorporating coumarin and aniline mustard moieties. sciensage.info

Table 3: Examples of Heterocyclic Systems Synthesized from this compound Derivatives

This compound DerivativeReaction TypeHeterocyclic Product
N-(2-Chloroethyl)-4-(phenylazo)anilineCyclizationImidazolidinones
Aniline and bis(2-chloroethyl)amineIntermolecular CyclizationN-phenylpiperazine
bis(2-chloroethyl)amine and AnilineReaction with Phenyl PhosphorodichloridateCyclophosphorodiamidates
N1,N1-bis(2-chloroethyl)naphthalene-1,4-diamineCondensation with Coumarin AldehydeCoumarin-Naphthalene-Imine Heterocycles

Applications in Materials Science Research, including Polymer Synthesis and Coatings

The reactivity of this compound and its derivatives extends into the realm of materials science, where they are used as monomers or intermediates for the synthesis of novel polymers and functional coatings. solubilityofthings.com

One area of research involves the synthesis of poly(organophosphazenes) conjugated with N,N-bis-(2-chloroethyl)aniline (BCA). researchgate.net In these materials, the aniline mustard derivative is attached to a polymer backbone, sometimes via an azo linkage designed for specific release mechanisms. researchgate.net This approach combines the properties of the polymer scaffold with the chemical reactivity of the aniline mustard.

Derivatives of this compound are also used to create novel aromatic methacrylates for use in bone cement formulations. For example, N-(methacryloyloxyethyl)-N-ethyl-m-toluidine can be polymerized and incorporated as a co-monomer, influencing the properties of the final biomaterial.

Furthermore, N-substituted poly(β-haloallylaniline)s, such as poly[N-(2-chloroprop-2-en-1-yl)aniline], have been synthesized through oxidative polymerization. rsc.org These polymers can undergo subsequent reactions, like intramolecular cyclization, to form polyindoles. rsc.org The resulting materials exhibit interesting physicochemical properties, including photoconductivity, making them candidates for applications in electronic materials. rsc.org The use of N-(2-chloroethyl)-N-ethylaniline as an intermediate for organic pigments further underscores its importance in the materials sector. bldpharm.com

Development of Novel Organic Compounds with Tunable Chemical and Spectroscopic Properties

The this compound scaffold provides a versatile platform for designing and synthesizing novel organic compounds with properties that can be finely tuned by chemical modification. By altering the substituents on the aromatic ring or the groups attached to the nitrogen atom, researchers can systematically change the electronic, chemical, and spectroscopic characteristics of the molecule.

For example, the synthesis of various functionalized polyindoles from poly[N-(2-chloroprop-2-en-1-yl)aniline] precursors allows for the creation of polymers with tailored optical properties. rsc.org The characterization of these polymers by UV-spectroscopy reveals how structural changes impact their electronic transitions. rsc.org

The introduction of specific functional groups can also impart unique redox properties. The development of N-oxide derivatives of aniline compounds is one such strategy. acs.org The highly polar N⁺–O⁻ bond can alter solubility, membrane permeability, and reactivity. acs.org Aniline-derived N-oxides can be designed as prodrugs that are enzymatically reduced in vivo, a property exploited in hypoxia-activated therapies. acs.org The synthesis and spectroscopic characterization of metal complexes, such as those involving picolinate (B1231196) ligands with cobalt(II), also demonstrate how aniline-type structures can be incorporated into larger systems with specific charge transfer and nonlinear optical properties. researchgate.net The ability to modify the this compound structure allows for the rational design of molecules with desired spectroscopic signatures and chemical reactivity for advanced applications.

Q & A

What are the primary synthetic routes for preparing N-(2-Chloroethyl)aniline, and how do reaction conditions influence yield?

Basic Research Question
this compound is synthesized via alkylation of aniline with 2-chloroethanol under acidic catalysis. details a stepwise process: reacting aniline with 2-chloroethanol in the presence of nitrous acid to form N,N-bis(2-chloroethyl)aniline (compound II). Yield optimization requires precise control of stoichiometry (1:2 molar ratio of aniline to 2-chloroethanol), temperature (25–40°C), and reaction time (2–18 hours). Acid catalysts like sulfuric acid enhance electrophilicity of the chloroethyl group, but excess acid may promote side reactions (e.g., hydrolysis) .

How can analytical methods distinguish this compound from structurally similar compounds like Bis(2-chloroethyl)ether?

Advanced Research Question
Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is critical. highlights co-elution challenges: both compounds share the quantification ion m/z 93. To resolve this, use secondary ions:

  • Aniline derivatives : m/z 66 (secondary) and 65 (tertiary).
  • Bis(2-chloroethyl)ether : m/z 63 (quantification) and 95 (tertiary).
    Adjusting GC parameters (e.g., column polarity, temperature ramp) improves separation. For this compound, HRMS (high-resolution mass spectrometry) with ±5 ppm accuracy confirms molecular formula (C₁₀H₁₃Cl₂N) .

What are the key challenges in characterizing this compound’s stability under varying pH and temperature?

Advanced Research Question
The compound’s β-chloroethyl groups are prone to hydrolysis, especially under alkaline conditions (pH > 8), forming N-(2-hydroxyethyl)aniline. Thermal stability studies (TGA/DSC) show decomposition above 150°C. For long-term storage, maintain inert atmospheres (N₂/Ar) and temperatures below 4°C. notes solubility in ethanol and methanol, but polar solvents accelerate degradation .

How do alkyl chain modifications (e.g., N-propyl vs. N-pentyl) affect the physicochemical properties of chloroethyl-substituted anilines?

Advanced Research Question
Comparative analysis () shows:

Substituent Chain Length Hydrophobicity (LogP) Reactivity
N-butylShort (C4)2.1Low
N-pentan-2-ylModerate (C5)2.8Moderate
N-hexan-3-ylLong (C6)3.5High
Longer chains increase lipid solubility and bioactivity but reduce aqueous stability. This compound’s reactivity is intermediate, suitable for nucleophilic substitution in drug conjugates .

What methodological strategies mitigate cytotoxicity during in vitro studies of this compound derivatives?

Advanced Research Question
Derivatization into prodrugs (e.g., polymer conjugates) reduces nonspecific toxicity. describes synthesizing polyphosphazene copolymers for colon-specific delivery. Encapsulation in liposomes (size: 100–200 nm) or PEGylation improves biocompatibility. Use low-dose protocols (IC₅₀ < 10 µM) and validate with MTT assays .

How does the electronic nature of aromatic ring substituents influence the reactivity of this compound in cyclization reactions?

Advanced Research Question
Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity of the chloroethyl moiety, accelerating cyclization. For example, fluchloralin ( ), a trifluoromethyl-substituted derivative, undergoes rapid intramolecular cyclization to form bioactive intermediates. DFT calculations (B3LYP/6-31G*) predict activation barriers < 25 kcal/mol for nitro-substituted analogs .

What purification techniques are optimal for isolating this compound from reaction mixtures?

Basic Research Question
Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted aniline and oligomers. For high-purity (>98%), use recrystallization in ethanol-water (1:3 v/v). notes that continuous flow reactors minimize byproducts in scaled-up syntheses .

How do conflicting spectral data (e.g., NMR shifts) for this compound derivatives arise, and how are they resolved?

Advanced Research Question
Discrepancies in ¹H NMR (e.g., δ 3.6–4.0 ppm for -CH₂Cl) stem from solvent polarity or tautomerism. Use deuterated DMSO for polar intermediates and 2D-COSY to assign overlapping peaks. validates structures via ¹³C NMR and HRMS, with <0.5 ppm deviation from theoretical values .

What are the applications of this compound in designing nitrogen mustard-based anticancer agents?

Advanced Research Question
The compound’s bis-chloroethyl groups enable DNA alkylation, mimicking mechlorethamine. highlights its use in colon-targeted polyphosphazene conjugates, which release active metabolites via enzymatic cleavage. In vivo models show tumor suppression at 5 mg/kg doses .

How can computational modeling predict the environmental persistence and toxicity of this compound?

Advanced Research Question
QSAR models (EPI Suite) estimate a half-life of 30 days in soil (BIOWIN3) and high aquatic toxicity (LC₅₀: 2.1 mg/L for fish). Molecular docking (AutoDock Vina) identifies potential endocrine disruption via estrogen receptor binding (ΔG: -8.2 kcal/mol). Validate with OECD Test Guideline 307 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.